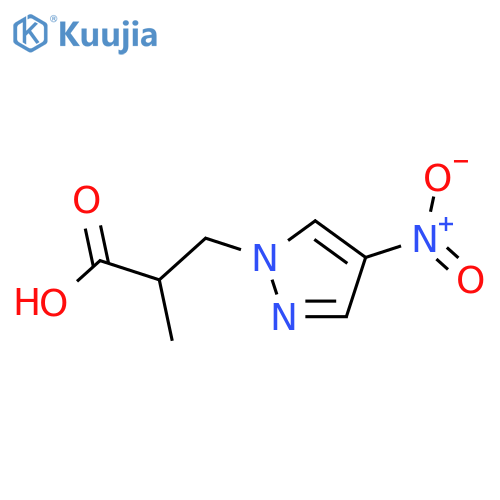Cas no 956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid)

956935-29-8 structure
商品名:2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
CAS番号:956935-29-8
MF:C7H9N3O4
メガワット:199.164061307907
MDL:MFCD04967200
CID:3056958
PubChem ID:16394830
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 化学的及び物理的性質
名前と識別子
-
- 2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoicacid
- VS-03657
- CS-0276163
- AKOS025212125
- AKOS000305968
- MFCD04967200
- 2-methyl-3-(4-nitropyrazol-1-yl)propanoic acid
- AKOS015922309
- 956935-29-8
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid
- EN300-83657
- STK313304
- BBL013075
- 2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid
-
- MDL: MFCD04967200
- インチ: InChI=1S/C7H9N3O4/c1-5(7(11)12)3-9-4-6(2-8-9)10(13)14/h2,4-5H,3H2,1H3,(H,11,12)
- InChIKey: VHWODBSEJMYSKU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 199.05930578Da
- どういたいしつりょう: 199.05930578Da
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 5
- 重原子数: 14
- 回転可能化学結合数: 3
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 0.1
- トポロジー分子極性表面積: 101Ų
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-83657-10.0g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 10.0g |
$1889.0 | 2023-02-11 | ||
| Fluorochem | 027983-1g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 1g |
£363.00 | 2022-02-28 | ||
| Enamine | EN300-83657-1.0g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 1.0g |
$476.0 | 2023-02-11 | ||
| Enamine | EN300-83657-2.5g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 2.5g |
$740.0 | 2023-09-02 | ||
| Fluorochem | 027983-5g |
2-Methyl-3-(4-nitro-pyrazol-1-yl)-propionic acid |
956935-29-8 | 5g |
£963.00 | 2022-02-28 | ||
| Enamine | EN300-83657-1g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 1g |
$476.0 | 2023-09-02 | ||
| Enamine | EN300-83657-5g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 5g |
$1181.0 | 2023-09-02 | ||
| Enamine | EN300-83657-10g |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 10g |
$1889.0 | 2023-09-02 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1346833-5g |
2-Methyl-3-(4-nitro-1h-pyrazol-1-yl)propanoic acid |
956935-29-8 | 95% | 5g |
¥31881.00 | 2024-04-23 | |
| Ambeed | A1136195-1g |
2-Methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic acid |
956935-29-8 | 95% | 1g |
$384.0 | 2024-04-16 |
2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid 関連文献
-
Anthony W. Thomas,Paula K. Kuroishi,Maria M. Pérez-Madrigal,Andrew K. Whittaker,Andrew P. Dove Polym. Chem., 2017,8, 5082-5090
-
Yuan Chen,Xue-Rui Wei,Ru Sun,Yu-Jie Xu Anal. Methods, 2019,11, 3523-3531
-
Robert A. Hill,Joseph D. Connolly Nat. Prod. Rep., 2020,37, 962-998
956935-29-8 (2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid) 関連製品
- 1325687-18-0(5-1-(2,6-difluorobenzoyl)azetidin-3-yl-3-(thiophen-2-yl)-1,2,4-oxadiazole)
- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 1396844-73-7(1-(2-bromobenzoyl)-4-[(4,5-dihydro-1,3-thiazol-2-ylsulfanyl)methyl]piperidine)
- 1226861-99-9(1-[4-(Chloromethyl)benzyl]pyrrolidine hydrochloride)
- 1481342-96-4(3-amino-1-(pyridin-4-yl)propan-1-one)
- 1209778-49-3((11E)-Tetradecen-1-yl-d5 Acetate)
推奨される供給者
Amadis Chemical Company Limited
(CAS:956935-29-8)2-methyl-3-(4-nitro-1H-pyrazol-1-yl)propanoic Acid

清らかである:99%/99%
はかる:1g/5g
価格 ($):346.0/1003.0